molecular formula C11H7N3O2S2 B1604472 2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile CAS No. 214330-81-1

2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile

Cat. No.: B1604472
CAS No.: 214330-81-1
M. Wt: 277.3 g/mol
InChI Key: SKJLBKWECINZDR-UHFFFAOYSA-N
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Description

2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile is an organic compound with the molecular formula C11H7N3O2S2. It is characterized by the presence of a methylthio group, a nitrophenylthio group, and a methylene-malononitrile core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile typically involves the reaction of 2-nitrothiophenol with methylthioacetonitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The nitrophenylthio group is particularly important for its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile
  • 2-[(Methylthio)(4-nitrophenylthio)methylene]-malononitrile

Comparison

Compared to its analogs, 2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity, binding affinity, and overall chemical behavior. The 2-nitro derivative may exhibit different electronic and steric properties compared to the 3-nitro and 4-nitro derivatives, leading to variations in their applications and effectiveness in different contexts.

Properties

IUPAC Name

2-[methylsulfanyl-(2-nitrophenyl)sulfanylmethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S2/c1-17-11(8(6-12)7-13)18-10-5-3-2-4-9(10)14(15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLBKWECINZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)SC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650234
Record name {(Methylsulfanyl)[(2-nitrophenyl)sulfanyl]methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214330-81-1
Record name {(Methylsulfanyl)[(2-nitrophenyl)sulfanyl]methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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